N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vemurafenib-Analog is a potent BRAF inhibitor and the isomer of Vemurafenib. Vemurafenib, also known as PLX4032, RG7204 or RO5185426, is an orally bioavailable, ATP-competitive, small-molecule inhibitor of BRAF(V600E) kinase with potential antineoplastic activity. Vemurafenib received FDA approval for the treatment of late-stage melanoma on August 17, 2011.
Scientific Research Applications
Multicomponent Reaction Applications
- The compound has been used in multicomponent reactions. For example, a study by Ryzhkova et al. (2023) explored the use of related chromeno[2,3-b]pyridines in multicomponent reactions for creating compounds with potential industrial, biological, and medicinal properties (Ryzhkova et al., 2023).
Catalysis Research
- It has been employed as a catalyst. Zhang et al. (2016) synthesized magnetically separable graphene oxide anchored sulfonic acid nanoparticles that demonstrated high catalytic activity in the synthesis of related pyrazolo[3,4-b]pyridine derivatives (Zhang et al., 2016).
Polymer Synthesis
- The compound has applications in polymer synthesis. Guan et al. (2014) synthesized novel soluble polyimides derived from related pyridine-containing high-performance polymers, highlighting its utility in developing materials with unique properties (Guan et al., 2014).
Heterocycle Synthesis
- It is used in the synthesis of N-fused heterocycles, as demonstrated by Xu and Alper (2015), who synthesized pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones via palladium-catalyzed dearomatizing carbonylation (Xu & Alper, 2015).
Anticancer Research
- It has been investigated in anticancer research. Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles using a related pyridine-2,6-dicarboxamide ligand for potential anticancer applications (Mishra et al., 2014).
Fluorescence Sensing
- The compound is utilized in fluorescence sensing applications. Yang et al. (2019) used related flexible ligands in the assembly of MOFs for fluorescence sensing of metal cations and anions (Yang et al., 2019).
properties
CAS RN |
918505-61-0 |
---|---|
Product Name |
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide |
Molecular Formula |
C22H18F2N4O3S |
Molecular Weight |
456.46 |
IUPAC Name |
N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfinamide |
InChI |
InChI=1S/C22H18F2N4O2S/c1-12(2)31(30)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) |
InChI Key |
SUNCACOTKLUNHD-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PLX4032-analog; PLX 4032 analog; PLX-4032 analog; R7204 analog; RG 7204 analog; RO5185426 analog; Vemurafenib-Analog |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.